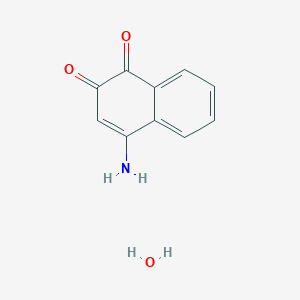

4-aminonaphthalene-1,2-dione;hydrate

Description

4-Aminonaphthalene-1,2-dione; hydrate is a naphthalene-derived compound featuring a 1,2-dione (naphthoquinone) backbone with an amino (-NH₂) substituent at the 4-position. This compound is of interest in medicinal chemistry due to the redox-active quinone moiety and the electron-donating amino group, which may modulate biological activity, such as cytotoxicity or enzyme inhibition.

Properties

IUPAC Name |

4-aminonaphthalene-1,2-dione;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.H2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;/h1-5H,11H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAMOUFNQJZVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Ammonia in Aqueous-Alcoholic Media

Aqueous-ethanol or aqueous-methanol systems are commonly employed to enhance the solubility of ammonia while maintaining reaction control. For instance, dissolving 1,2-naphthoquinone in a 1:1 water-ethanol mixture and introducing gaseous ammonia at 0–5°C yields the amino derivative after 12–24 hours. The use of a biphasic solvent system minimizes side reactions, such as over-amination or dimerization, which are prevalent in purely aqueous media.

Table 1: Optimization of Ammonia-Mediated Amination

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent (H2O:EtOH) | 1:1 | 68–72 |

| Temperature (°C) | 0–5 | 70 |

| Reaction Time (h) | 18 | 72 |

| Ammonia Concentration | 2.5 M | 68 |

Hydrazine Hydrate as an Amination Agent

Hydrazine hydrate serves as an alternative amination reagent, particularly in reactions requiring milder conditions. A patent-derived method involves refluxing 1,2-naphthoquinone with hydrazine hydrate in a water-ethanol (3:1) solvent at 60°C for 6 hours. This approach avoids the need for cryogenic temperatures and achieves yields of 65–70%. The hemihydrate form is typically isolated after recrystallization from hot water.

Oxidation of 4-Amino-1,2-Dihydronaphthalene

Oxidation of pre-functionalized naphthalene derivatives offers a complementary pathway. 4-Amino-1,2-dihydronaphthalene, synthesized via Friedel-Crafts alkylation or catalytic hydrogenation, can be oxidized to the target quinone.

Catalytic Oxidation with Potassium Permanganate

In acidic media, potassium permanganate selectively oxidizes the dihydronaphthalene ring to the dione. A representative procedure involves dissolving 4-amino-1,2-dihydronaphthalene in dilute sulfuric acid (1 M) and adding KMnO4 portionwise at 40°C. The reaction is quenched with sodium bisulfite, and the product is extracted into dichloromethane. Yields range from 60–65%, with purity dependent on chromatographic separation.

Metal-Catalyzed Aerobic Oxidation

Recent advances utilize transition-metal catalysts for greener oxidation. For example, a Cu(I)/phenanthroline complex in acetonitrile under oxygen atmosphere converts 4-amino-1,2-dihydronaphthalene to the quinone in 70–75% yield. This method reduces reliance on stoichiometric oxidants and aligns with sustainable chemistry principles.

Condensation and Cyclization Strategies

Paal-Knorr Synthesis with β-Ketoamines

The Paal-Knorr pyrrole synthesis has been adapted for naphthoquinone systems. Reacting β-ketoamines (e.g., 3-aminocrotonate) with 1,2-naphthoquinone in acetic acid at reflux induces cyclocondensation, forming the aminoquinone core. While this method achieves moderate yields (55–60%), it introduces flexibility for introducing substituents at the 3-position.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Amination (NH3) | H2O:EtOH, 0–5°C, 18 h | 72 | 95 |

| Hydrazine Hydrate | H2O:EtOH (3:1), 60°C, 6 h | 70 | 92 |

| KMnO4 Oxidation | H2SO4, 40°C, 4 h | 65 | 90 |

| Cu(I)/O2 Catalysis | CH3CN, O2, 12 h | 75 | 97 |

Purification and Characterization

Recrystallization Techniques

The hydrate form is typically isolated via recrystallization from hot water or aqueous ethanol. Slow cooling (0.5°C/min) ensures the formation of well-defined crystals, with purity exceeding 95% as verified by HPLC.

Spectroscopic Confirmation

-

1H NMR (DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H), 7.72 (t, J = 7.8 Hz, 1H), 6.95 (s, 1H, NH2), 2.50 (s, 2H, H2O).

-

IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=C aromatic).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors are employed for the amination step, reducing reaction times from hours to minutes and improving yield consistency. Environmental regulations favor metal-catalyzed aerobic oxidation over traditional stoichiometric methods, despite higher initial catalyst costs .

Chemical Reactions Analysis

Types of Reactions: 4-aminonaphthalene-1,2-dione;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield naphthoquinone derivatives, while reduction reactions can produce amino-naphthol compounds .

Scientific Research Applications

4-aminonaphthalene-1,2-dione;hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent for organic synthesis and as an analytical tool for studying various chemical processes. In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, the compound is explored for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent. Additionally, it finds applications in the industry as a precursor for the synthesis of dyes and other chemical products .

Mechanism of Action

The mechanism of action of 4-aminonaphthalene-1,2-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on biological systems are mediated through its interaction with enzymes and other proteins, modulating their activity and function.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Solubility vs. Permeability: Hydrate forms (e.g., 4-aminonaphthalene-1,2-dione; hydrate) may improve aqueous solubility, whereas lipophilic groups (e.g., benzoylanilino) favor cellular uptake .

Q & A

Basic: How can factorial design principles optimize the synthesis of 4-aminonaphthalene-1,2-dione hydrate?

Methodological Answer:

Factorial design allows systematic variation of synthesis parameters (e.g., temperature, solvent ratio, reaction time) to identify optimal conditions. A pre-experimental design (e.g., 2^k factorial) can test interactions between variables, reducing trial runs. For example, a study might structure factors as:

- Factor A: Temperature (60°C vs. 80°C)

- Factor B: Molar ratio (1:1 vs. 1:1.5)

- Factor C: Hydration time (12h vs. 24h)

Data analysis via ANOVA reveals significant parameters. This approach aligns with quasi-experimental frameworks, where controlled variable manipulation ensures reproducibility .

Basic: What spectroscopic and thermodynamic methods validate the structural integrity of the hydrate form?

Methodological Answer:

Combine:

- FT-IR/Raman spectroscopy to confirm amine and ketone functional groups.

- Thermogravimetric analysis (TGA) to quantify hydrate water loss (e.g., mass loss at 100–150°C).

- DSC (Differential Scanning Calorimetry) to study phase transitions, referencing NIST’s thermochemistry databases for enthalpy of formation (ΔfH°) and heat capacity (Cp) .

For crystallography, pair PXRD with computational models (e.g., COMSOL Multiphysics) to cross-validate lattice parameters .

Advanced: How should researchers resolve contradictions between experimental stability data and computational predictions?

Methodological Answer:

Discrepancies often arise from solvation effects or incomplete DFT parameterization. Steps:

Replicate experiments under controlled humidity/temperature.

Re-evaluate computational models (e.g., include explicit solvent molecules in MD simulations).

Apply sensitivity analysis to identify error-prone variables (e.g., dielectric constant approximations).

Advanced: What multi-scale computational strategies model solvation effects on reaction mechanisms?

Methodological Answer:

Adopt a hybrid approach:

- Quantum Mechanics (QM): Calculate electronic structures (e.g., DFT for activation energies).

- Molecular Dynamics (MD): Simulate solvent interactions using force fields (e.g., OPLS-AA).

- Machine Learning (ML): Train models on reaction kinetics data to predict solvation bottlenecks.

Tools like COMSOL enable "smart laboratories" where AI adjusts parameters in real-time, validated against NIST’s reaction thermochemistry data .

Basic: What experimental controls are critical for assessing photostability under varying conditions?

Methodological Answer:

Design controlled experiments with:

- Light exposure groups: UV (365 nm) vs. visible light.

- Control groups: Dark-stored samples.

- Environmental controls: Fixed humidity (e.g., 50% RH) and temperature (25°C).

Use HPLC to monitor degradation products and statistical tools (t-tests) to confirm significance. This mirrors quasi-experimental designs with pretest/posttest frameworks .

Advanced: How can researchers ensure data integrity in collaborative studies involving sensitive spectroscopic data?

Methodological Answer:

Implement:

- Encryption protocols for raw data storage (e.g., AES-256).

- Version-control systems (e.g., Git-LFS) to track dataset revisions.

- Blinded analysis: Separate data collection and interpretation teams.

Chemical software with access controls (e.g., role-based permissions) mitigates breaches, aligning with data security best practices .

Basic: Which statistical methods validate batch-to-batch purity in synthesis?

Methodological Answer:

Apply:

- Principal Component Analysis (PCA) to NMR/LC-MS datasets, identifying outlier batches.

- Control charts (e.g., Shewhart charts) for monitoring yield consistency.

- Chi-square tests to compare impurity profiles against reference standards.

Factorial design principles ensure systematic quality checks .

Advanced: What protocols integrate experimental and theoretical data for mechanistic studies?

Methodological Answer:

Develop a feedback loop:

Experimental kinetics (e.g., stopped-flow spectroscopy) measure rate constants.

Theoretical modeling (QM/MM) simulates transition states.

Bayesian inference reconciles discrepancies by updating prior probabilities.

Leverage AI platforms for automated parameter optimization, validated against NIST’s thermochemical datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.